D-Cysteine, S,2-dimethyl-(9CI)

Description

Molecular Formula and Stereochemical Configuration

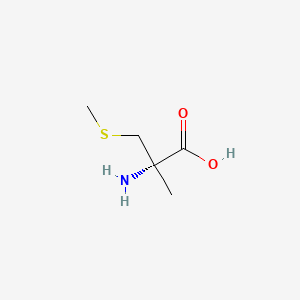

D-Cysteine, S,2-dimethyl-(9CI) possesses the molecular formula C5H11NO2S, with a precise molecular weight of 149.21134018898 grams per mole. The compound exhibits a highly specific stereochemical configuration, as indicated by its International Union of Pure and Applied Chemistry nomenclature: (2S)-2-amino-2-methyl-3-methylsulfanylpropanoic acid. The stereochemical designation demonstrates the S configuration at the alpha carbon center, which distinguishes this D-amino acid from its L-counterpart.

The Simplified Molecular Input Line Entry System representation for this compound is S(C)CC@@(C)N, which clearly illustrates the chiral center and the spatial arrangement of substituents. The International Chemical Identifier string, 1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1, provides additional confirmation of the stereochemical configuration through its detailed atomic connectivity information. This structural arrangement positions the methylthiol group (-SCH3) at the beta position and introduces an additional methyl group at the alpha carbon, creating a quaternary carbon center.

The compound demonstrates significant structural complexity due to the presence of both an S-methyl substitution and an alpha-methyl group. The polar surface area has been calculated at 88.62 square angstroms, indicating substantial hydrophilic character despite the presence of methyl groups. The logarithm of the partition coefficient between octanol and water (LogP) has been determined to be 0.85170, suggesting moderate lipophilicity.

Crystallographic Analysis and Bond Angle Parameters

Crystallographic analysis represents the most comprehensive technique available for determining molecular structure, providing unambiguous, accurate, and reliable three-dimensional structural parameters. For amino acid derivatives containing sulfur, such as D-Cysteine, S,2-dimethyl-(9CI), X-ray crystallography enables precise determination of bond angles, bond lengths, and conformational preferences that are crucial for understanding molecular behavior.

The central carbon atom in D-Cysteine, S,2-dimethyl-(9CI) adopts an sp3 hybridization state, resulting in a tetrahedral geometry with bond angles approximating 109.5 degrees. This tetrahedral arrangement is fundamental to the compound's chirality, as the four unique substituents attached to the central carbon create an asymmetric environment. The amino group (-NH2), carboxyl group (-COOH), methyl group (-CH3), and methylthiomethyl group (-CH2SCH3) occupy the four tetrahedral positions.

X-ray crystallographic studies of related sulfur-containing amino acids provide insight into the expected structural parameters for D-Cysteine, S,2-dimethyl-(9CI). The crystal structure analysis of L-β,β'-dimethylcysteine (penicillamine) hydrochloride monohydrate demonstrates the importance of hydrogen bonding patterns and molecular packing arrangements in determining crystal stability. Similar crystallographic investigations would be expected to reveal the precise bond lengths for the carbon-sulfur bond, typically ranging from 1.81 to 1.83 angstroms, and the sulfur-carbon bond to the methyl group, approximately 1.78 angstroms.

| Structural Parameter | Expected Value | Significance |

|---|---|---|

| Central C-N Bond Length | 1.47 Å | Amino group attachment |

| Central C-C Bond Length | 1.54 Å | Carboxyl group connection |

| C-S Bond Length | 1.81-1.83 Å | Thioether linkage |

| S-C(methyl) Bond Length | 1.78 Å | Methylthio group |

| Tetrahedral Bond Angles | ~109.5° | sp3 hybridization |

The crystallographic analysis would also reveal the conformational preferences of the molecule, particularly the orientation of the methylthio group relative to the amino acid backbone. The presence of the additional methyl group at the alpha carbon introduces steric constraints that influence the overall molecular conformation and may affect the accessibility of the amino and carboxyl groups for intermolecular interactions.

Comparative Analysis with L-Cysteine Derivatives

The comparison between D-Cysteine, S,2-dimethyl-(9CI) and its L-counterpart, L-Cysteine, S,2-dimethyl-(9CI), reveals fundamental differences in stereochemical configuration and potential biological activity. The L-isomer, bearing Chemical Abstracts Service number 111003-29-3, shares the identical molecular formula C5H11NO2S and molecular weight of 149.211 grams per mole. However, the critical distinction lies in the stereochemical configuration at the alpha carbon center.

According to established principles of amino acid stereochemistry, the relationship between R/S nomenclature and D/L designation follows specific patterns. L-cysteine itself represents one of the few L-amino acids that exhibits R configuration due to the higher priority of the sulfur-containing side chain compared to the carboxyl group when applying Cahn-Ingold-Prelog priority rules. This principle extends to the methylated derivatives, where the additional methyl substitutions may further influence the stereochemical assignments.

The structural differences between D and L forms of S,2-dimethylcysteine become particularly evident when considering their three-dimensional arrangements. While both isomers possess identical connectivity patterns, their mirror-image relationships result in distinct spatial orientations of functional groups. This stereochemical difference has profound implications for molecular recognition, enzyme interactions, and potential biological activities.

| Comparative Parameter | D-Cysteine, S,2-dimethyl | L-Cysteine, S,2-dimethyl |

|---|---|---|

| Chemical Abstracts Service Number | 111003-28-2 | 111003-29-3 |

| Stereochemical Configuration | (2S) | (2R) |

| Molecular Formula | C5H11NO2S | C5H11NO2S |

| Molecular Weight | 149.21 g/mol | 149.211 g/mol |

| Mirror Image Relationship | Enantiomer | Enantiomer |

The comparative analysis extends to related cysteine derivatives, including S-methylcysteine, which represents the parent compound from which these dimethylated derivatives are conceptually derived. S-methylcysteine, with the nominal formula CH3SCH2CH(NH2)CO2H, occurs widely in plants and arises through post-translational methylation of cysteine. The additional alpha-methyl group in both D and L forms of S,2-dimethylcysteine creates a quaternary carbon center that significantly alters the steric environment compared to the simpler S-methylcysteine structure.

The presence of both S-methylation and alpha-methylation in these compounds creates unique structural features that distinguish them from naturally occurring amino acids. This dual methylation pattern results in increased hydrophobic character while maintaining the essential amino acid functional groups necessary for incorporation into peptide structures or participation in biochemical reactions.

Properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKUSWORIVQIAU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CSC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Transformation of L-Cysteine

The synthesis begins with L-cysteine, acetone, and L-tartaric acid in a solvent medium (acetate or propionic acid). Salicylic aldehyde acts as an asymmetric transforming agent, facilitating the formation of the D-configuration.

Reaction Scheme:

Conditions:

Hydrolysis and Isolation of D-Cysteine

The double salt undergoes hydrolysis in water, followed by pH adjustment with triethylamine (pH 3.6) and ethanol-induced crystallization.

Key Steps:

Hydrochloride Formation

D-Cysteine reacts with 16–31% hydrochloric acid at 40°C, followed by cooling (−5°C) and recrystallization to produce the monohydrate hydrochloride.

Purity Metrics:

Comparative Analysis of Methodologies

Solvent Impact on Yield and Purity

| Example | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Acetate | 72.93 | 99.23 |

| 3 | Propionic Acid | 78.03 | 99.19 |

Propionic acid marginally improves yield (78.03%) due to enhanced solubility of intermediates, while acetate offers slightly higher purity.

Role of Salicylic Aldehyde

Salicylic aldehyde induces asymmetric transformation by coordinating with the thiol group of L-cysteine, favoring the D-enantiomer. Omitting this agent results in racemic mixtures, reducing optical purity.

Industrial Scalability and Waste Management

Solvent Recovery

Crystallization Optimization

-

Ethanol-to-Water Ratio: 5:1 (v/v) ensures optimal crystal growth without impurity entrapment.

-

Cooling Rate: Controlled cooling (−5°C over 10 minutes) prevents amorphous solid formation.

Quality Control and Analytical Validation

Purity Assessment

Impurity Profiling

-

L-Enantiomer Contamination: <0.1% (detected via chiral column chromatography).

-

Heavy Metals: <10 ppm (inductively coupled plasma mass spectrometry).

Alternative Synthetic Routes

Deuterated Analogues

Deuterium incorporation (e.g., Spiromesifen-d9 synthesis) is irrelevant here but highlights isotopic labeling techniques applicable for metabolic studies of D-cysteine derivatives.

Chemical Reactions Analysis

Types of Reactions

D-Cysteine, S,2-dimethyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols or disulfides. Reducing agents such as dithiothreitol or sodium borohydride are commonly used.

Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation. Reagents like acyl chlorides or alkyl halides are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, disulfides.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Biochemical Research

Chaperone-Mediated Autophagy Activation

Recent studies have demonstrated that D-Cysteine activates chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells. This activation is mediated through the generation of hydrogen sulfide and the subsequent activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In experiments, long-term treatment with D-Cysteine increased levels of Nrf2 and LAMP2A, a protein associated with CMA, suggesting a protective role against neurodegenerative conditions like spinocerebellar ataxia .

Hydrogen Sulfide Production

D-Cysteine serves as a precursor for hydrogen sulfide production in the cerebellum and kidneys. This pathway is particularly significant as hydrogen sulfide is known to have cytoprotective effects against oxidative stress and ischemic injury. Studies indicate that D-Cysteine can protect cerebellar neurons from oxidative damage more effectively than its L-isomer counterpart .

Therapeutic Applications

Neuroprotection

D-Cysteine's ability to enhance hydrogen sulfide production has therapeutic implications in neuroprotection. It has been shown to alleviate symptoms in animal models of neurodegenerative diseases by improving neuronal health and function. For instance, it has been reported to mitigate motor impairments in spinocerebellar ataxia model mice .

Respiratory Depression Reversal

Research indicates that D-Cysteine derivatives can counteract the respiratory depression caused by opioids. Specifically, D-Cysteine ethyl ester and D-cystine dimethyl ester have been shown to reverse the adverse effects of morphine on arterial blood gas chemistry without requiring invasive procedures .

Chemical Synthesis

Chiral Building Block

In organic chemistry, D-Cysteine, S,2-dimethyl-(9CI) is utilized as a chiral building block for synthesizing complex organic molecules. Its unique methylated structure allows for the creation of stereochemically pure compounds, making it valuable in developing pharmaceuticals and specialty chemicals.

Redox Modulation

The compound's thiol group enables it to act as a nucleophile in various biochemical reactions, influencing cellular redox states. This property is leveraged in research focused on antioxidant therapies and redox biology .

Comparative Analysis with Other Compounds

| Compound | Structure Characteristics | Applications |

|---|---|---|

| D-Cysteine, S,2-dimethyl-(9CI) | Two methyl groups on sulfur and alpha carbon | Neuroprotection, chiral synthesis |

| L-Cysteine | Natural form without additional methyl groups | Antioxidant properties, protein synthesis |

| N-Acetylcysteine | Acetyl group attached to amino group | Mucolytic agent, treatment for acetaminophen overdose |

| S-Methylcysteine | Single methyl group on sulfur | Antioxidant properties |

Case Studies

-

Neuroprotective Effects in SCA Models

In a study involving spinocerebellar ataxia model mice, long-term administration of D-Cysteine was linked to improved motor functions and reduced glial activation. The findings suggest that D-Cysteine's mechanism involves enhancing CMA activity through hydrogen sulfide production . -

Opioid-Induced Respiratory Depression

A study demonstrated that co-administration of D-Cysteine derivatives could effectively reverse morphine-induced respiratory depression in rats without requiring tracheotomy, highlighting its potential clinical application in managing opioid side effects .

Mechanism of Action

The mechanism of action of D-Cysteine, S,2-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions. It can modulate redox states by undergoing oxidation and reduction reactions, thereby influencing cellular redox balance. Additionally, the methyl groups can affect the compound’s interaction with enzymes and receptors, potentially altering their activity.

Comparison with Similar Compounds

Structural Analogues

S-Methyl-L-cysteine

- Structure : L-configuration with an S-methyl group but lacking the α-methyl substitution.

- Key Differences: Stereochemistry: L vs.

- Applications: Used in studies of sulfur amino acid metabolism and as a precursor for glutathione synthesis .

D-Cysteine Ethyl Ester (D-CYSee)

- Key Differences: Esterification improves membrane permeability, enhancing bioavailability in vivo compared to non-esterified D-cysteine .

- Mechanistic Insight : D-CYSee’s ester group facilitates rapid hydrolysis to free D-cysteine, enabling hydrogen sulfide (H₂S) generation, which modulates Nrf2-mediated antioxidant pathways .

S-Nitrosocysteine

- Structure: Nitrosylated cysteine with an S-nitroso group (-SNO).

- Key Differences: Functional Group: The S-nitroso moiety confers nitric oxide (NO)-donor activity, unlike the inert methyl groups in D-Cysteine, S,2-dimethyl-(9CI) . Reactivity: S-Nitrosocysteine participates in nitrosative stress pathways, influencing vasodilation and protein S-nitrosylation, whereas the dimethyl variant lacks NO-related bioactivity .

Physicochemical Properties

Biological Activity

D-Cysteine, S,2-dimethyl-(9CI) is a compound with significant biological activities, particularly in the context of neuroprotection, insulin regulation, and autophagy. This article reviews the current understanding of its biological effects based on diverse research findings.

Overview of D-Cysteine

D-Cysteine is a naturally occurring amino acid that serves as a precursor for hydrogen sulfide (H₂S) production through enzymatic pathways involving D-amino acid oxidase (DAO). H₂S plays a critical role in various physiological processes, including neurotransmission and cellular signaling.

1. Neuroprotection and Neural Development

Research has demonstrated that D-cysteine acts as an endogenous regulator of neural progenitor cells (NPCs). A study found that D-cysteine significantly reduced the proliferation of cultured mouse embryonic NPCs by approximately 50%, an effect not replicated by other cysteine isomers like D-serine or L-cysteine. This antiproliferative action appears to be independent of H₂S production, suggesting alternative mechanisms at play .

Furthermore, D-cysteine has been shown to activate chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells. The activation of CMA is linked to neuroprotective effects and the alleviation of disease phenotypes in models of spinocerebellar ataxia (SCA). Long-term treatment with D-cysteine increased levels of Nrf2 and LAMP2A proteins in the mouse cerebellum, indicating enhanced CMA activity through H₂S-mediated pathways .

2. Insulin Regulation

D-Cysteine also plays a crucial role in insulin secretion regulation. In studies involving serine racemase knockout mice, it was observed that these mice produced significantly higher levels of insulin compared to their wild-type counterparts. The mechanism involves D-cysteine's interaction with cyclic AMP signaling pathways, influencing the transcriptional regulation of insulin genes . This suggests that D-cysteine could be a potential target for therapeutic strategies in diabetes management.

Table 1: Summary of Key Findings on D-Cysteine

The biological activity of D-cysteine can be attributed to several mechanisms:

- Hydrogen Sulfide Production : The conversion of D-cysteine to H₂S by DAO is fundamental for its neuroprotective effects and activation of CMA.

- Nrf2 Pathway Activation : Nrf2 is a transcription factor that regulates antioxidant responses and cellular stress responses. D-Cysteine's role in enhancing Nrf2 activity suggests it may help mitigate oxidative stress in neural cells.

- Insulin Secretion Modulation : By influencing cAMP levels and gene expression related to insulin production, D-cysteine serves as a critical regulator in pancreatic function.

Q & A

Basic: What methodological approaches are used to detect and quantify D-Cysteine, S,2-dimethyl-(9CI) in biological samples?

Answer:

Detection and quantification rely on specialized analytical techniques. For example:

- Chiral HPLC with fluorescent labeling : Thiol-specific labeling using ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) enables separation of D- and L-cysteine enantiomers, with detection limits as low as 10 µM in pancreatic tissue .

- Luciferase-based assays : A cyano hydroxy benzothiazole (CHBT) conjugate reacts selectively with D-cysteine to generate D-luciferin, which is quantified via firefly luciferase activity. This method is highly specific and sensitive, detecting D-cysteine in nanomolar ranges in cell lines .

Basic: How can researchers validate the role of D-Cysteine, S,2-dimethyl-(9CI) in microbial resistance studies?

Answer:

Key experimental designs include:

- Gene knockout/overexpression : In E. coli, inactivation of the yedO gene (encoding D-cysteine desulfhydrase) increases sensitivity to D-cysteine, while overexpression confers resistance. Growth assays in minimal media supplemented with D-cysteine as the sole sulfur source validate metabolic adaptation .

- Amino acid supplementation : Co-administration of isoleucine, leucine, and valine reverses growth inhibition caused by D-cysteine, confirming its interference with branched-chain amino acid biosynthesis .

Advanced: What molecular mechanisms explain the neuroprotective effects of D-Cysteine, S,2-dimethyl-(9CI)?

Answer:

Mechanisms are context-dependent and may involve:

- Hydrogen sulfide (H₂S) generation : D-cysteine is metabolized by D-amino acid oxidase (DAO) to produce H₂S, activating Nrf2 and upregulating chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells. This pathway is validated using DAO-deficient cell lines and Nrf2 inhibitors like ML385 .

- Direct antioxidant activity : In astrocytes, D-cysteine mitigates proteotoxicity independently of H₂S, resembling N-acetyl-L-cysteine. Studies use H₂S-insensitive probes and knockout models to distinguish pathways .

Advanced: How do structural analogs of D-Cysteine, S,2-dimethyl-(9CI) influence selectivity in molecular recognition?

Answer:

Selectivity arises from dynamic binding processes and structural compatibility. For example:

- G-quadruplex interactions : Analogues of 9CI bind c-MYC Pu22 G-quadruplex via kinetic matching and π-stacking. Fluorescent intensity assays correlate structural variations (e.g., substituent groups) with binding affinity, identifying critical moieties for selectivity .

- Enzymatic specificity : D-cysteine desulfhydrase in E. coli shows no activity toward 1-aminocyclopropane-1-carboxylate, highlighting substrate specificity. Mutagenesis studies pinpoint active-site residues .

Advanced: How do contradictory findings on D-Cysteine’s mechanisms inform experimental design?

Answer:

Contradictions (e.g., H₂S-dependent vs. independent effects) necessitate:

- Pathway-specific inhibitors : Use of H₂S scavengers (e.g., bismuth complexes) or DAO inhibitors to isolate mechanisms in cell models .

- Multi-omics integration : Transcriptomic and metabolomic profiling in SR (serine racemase) knockout mice clarifies D-cysteine’s biosynthetic origins and downstream targets .

Basic: What in vivo models are suitable for studying D-Cysteine, S,2-dimethyl-(9CI) in opioid dependence?

Answer:

- Rodent withdrawal assays : Male Sprague Dawley rats treated with morphine and D-CYSee (a derivative) show attenuated withdrawal symptoms (e.g., jumps, tremors) post-naloxone challenge. Behavioral scoring and plasma metabolite analysis validate efficacy .

- Dose-response studies : Varying D-CYSee concentrations (10–100 mg/kg) identify thresholds for reversing physical dependence .

Advanced: What experimental strategies elucidate D-Cysteine’s role in insulin regulation?

Answer:

- Tissue-specific SR knockout models : Pancreatic D-cysteine levels drop 67% in SR⁻/⁻ mice, linking biosynthesis to insulin secretion. Luciferase assays in β-cell lines (e.g., bTC-6) confirm SR-dependent racemization of L- to D-cysteine .

- Immunolocalization : Anti-D-cysteine antibodies colocalize with insulin in pancreatic islets, visualized via confocal microscopy. SR⁻/⁻ mice show no staining, confirming enzyme dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.